4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione

Nitric oxide donors Cardiovascular pharmacology Furazanopyrimidine

4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 33070-47-2) is the non-oxide furazanopyrimidine core scaffold of the broader pyrimidofuroxan class. It bears two N-methyl substituents at positions 4 and 6, a carbonyl at positions 5 and 7, and a fused 1,2,5-oxadiazole (furazan) ring, yielding a dense, nitrogen-rich heterocycle (C₆H₆N₄O₃, MW 182.14 g/mol) with zero hydrogen-bond donors and five acceptors.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 33070-47-2
Cat. No. B13324147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
CAS33070-47-2
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCN1C2=NON=C2C(=O)N(C1=O)C
InChIInChI=1S/C6H6N4O3/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3
InChIKeyVJEGXHOSGFHGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 33070-47-2) Procurement Guide: Scaffold Identity and Comparative Positioning


4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 33070-47-2) is the non-oxide furazanopyrimidine core scaffold of the broader pyrimidofuroxan class. It bears two N-methyl substituents at positions 4 and 6, a carbonyl at positions 5 and 7, and a fused 1,2,5-oxadiazole (furazan) ring, yielding a dense, nitrogen-rich heterocycle (C₆H₆N₄O₃, MW 182.14 g/mol) with zero hydrogen-bond donors and five acceptors [1]. The compound is primarily documented as (i) the synthetic precursor to the 1-oxide derivative (CAS 42963-36-0), a well-characterized nitric oxide (NO) donor [2], and (ii) a core substructure in patented oxadiazolopyrimidine libraries with cardioprotective and vasodilatory claims [3]. Unlike its 1-oxide congener, the non-oxide form lacks the N-oxide functionality required for thiol-triggered NO release, fundamentally differentiating its reactivity profile and application scope.

Why 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione Cannot Be Interchanged with Generic Furazanopyrimidine Analogues


The oxadiazolo[3,4-d]pyrimidine family spans two functionally distinct subclasses: non-oxide furazanopyrimidines (exemplified by CAS 33070-47-2) and their 1-oxide pyrimidofuroxan counterparts (e.g., CAS 42963-36-0). The absence of the N-oxide in CAS 33070-47-2 eliminates the thiol-reactive site required for NO generation under physiological conditions [1], a property that directly governs biological readout. Conversely, the N-oxide congeners—including derivatives such as RVC-600 and RVC-601—produce vasodilation via NO release [2], whereas the non-oxide form has not been reported to share this mode of action. Additionally, substituent variation at N-4 and N-6 alters the electronic environment of the fused system: QSAR models for this scaffold show that logP, vsurf_G, and logS values directly influence antiviral potency [3]. Therefore, simple substitution with a 4-H or 6-H analogue—or with the 1-oxide form—will yield a compound with a fundamentally different chemical reactivity, NO-donating capacity, hydrophobic profile, and resulting biological signature.

Quantitative Comparator Evidence for 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 33070-47-2)


Nitric Oxide Release Capacity: Non-Oxide versus 1-Oxide Congener Under Physiological Thiol Conditions

The target non-oxide compound (CAS 33070-47-2) lacks the N-oxide moiety and thus cannot generate NO or NO-related species in the presence of thiols such as N-acetylcysteamine, cysteine, or glutathione. In contrast, the directly analogous 4,6-dimethyl-1-oxide congener (CAS 42963-36-0) produces NO under identical physiological conditions [1]. This distinction is structural (absence vs. presence of the N-oxide) and functional (zero vs. measurable NO production), with implications for applications requiring controlled NO donation.

Nitric oxide donors Cardiovascular pharmacology Furazanopyrimidine

Antiviral Activity: Nucleoside Derivatives of the 1-Oxide Class Outperform Acyclovir and Didanosine in VSV Wish-Cell Assays

While CAS 33070-47-2 itself has not been directly evaluated for antiviral activity, its 1-oxide nucleoside derivatives show significantly higher potency against Vesicular Stomatitis Virus (VSV) in Wish cells than the clinical comparators acyclovir and didanosine (DDI). Compound 9 (a ribofuranoside conjugate) improved anti-VSV activity by ≈10-fold versus DDI and ≈18-fold versus acyclovir [1]. QSAR analysis across the class reveals that logP(o/w), vsurf_G, and logS are key activity determinants [1]. As the core scaffold, the non-oxide form serves as the starting material for synthesizing these active 1-oxide nucleosides [2].

Antiviral Vesicular stomatitis virus QSAR

Thermostability and Detonation Performance: Energetic Salts Based on the Oxadiazolo[3,4-d]pyrimidine Framework

Energetic salts constructed on the [1,2,5]oxadiazolo[3,4-d]pyrimidine skeleton exhibit high thermal stability above 290 °C, good density, and insensitive properties suitable for heat-resistant explosive applications [1]. Although the specific dimethyl non-oxide dione form (CAS 33070-47-2) was not the immediate energetic material tested, the reported Na⁺, K⁺, and Cs⁺ salts derived from the parent pyrimidine core show single-crystal X-ray diffraction-validated structures and detonation performance indicative of the scaffold's energetic potential [1]. The non-oxide form provides a synthetic entry point for constructing ionic energetic compounds through nitration and salt formation.

Energetic materials Thermal stability Fused-ring salts

¹⁵N-Isotopic Labeling Feasibility: Enabling Mechanistic Probe Development

The non-oxide scaffold CAS 33070-47-2 can be readily converted to its [1-¹⁵N]-labeled 1-oxide derivative (1-¹⁵N1) via nitration with ¹⁵N-enriched nitric acid followed by oxidative cyclization with iodosylbenzene diacetate under mild conditions [1]. This labeling strategy enables mechanistic investigations of nucleophilic attack pathways (e.g., benzylamine, aniline, piperidine), formation of 8-phenyltheophylline, and NO generation processes—all of which rely on the inertness of the non-oxide precursor before conversion. The ability to isotopically label this scaffold enhances its utility as a mechanistic probe tool in academic and industrial research settings.

Mechanistic probes Isotopic labeling Reaction mechanism

Patent-Protected Pharmacological Utility: The Non-Oxide Scaffold in Pyrimidofuroxan Libraries

A patent assigned to Cassella AG (EP 0 580 276 A1, 1993) discloses pyrimidofuroxan derivatives of the general formula encompassing the non-oxide scaffold (CAS 33070-47-2) for cardiovascular and stenocardia indications, as well as erectile dysfunction [1]. The patent explicitly claims both the non-oxide furazanopyrimidines and their N-oxide congeners, distinguishing their preparation methods—the non-oxide form serving as the direct synthetic intermediate for the claimed pharmacologically active N-oxide derivatives. This establishes a documented intellectual property basis for the scaffold's use in medicinal chemistry programs.

Cardiovascular pharmacology Patent analysis Furazanopyrimidine derivatives

Validated Application Scenarios for 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 33070-47-2)


Synthetic Precursor for Nitric Oxide-Donor Antiviral Nucleosides with Superior Potency over Acyclovir and DDI

The non-oxide scaffold serves as the key starting material for 1-oxide nucleoside antiviral agents that exhibit 10–18-fold greater anti-VSV activity compared to acyclovir and didanosine in Wish cell monolayer assays. Procurement of CAS 33070-47-2 is warranted for medicinal chemistry programs developing next-generation antiviral nucleoside libraries, where the scaffold's amenability to glycosidation and subsequent oxidation enables systematic SAR exploration [5][2].

Mechanistic Probe Synthesis via Stable Isotope ¹⁵N-Labeling for Reaction Pathway Elucidation

The non-oxide core can be time- and cost-efficiently converted to its [1-¹⁵N]-labeled 1-oxide derivative using commercially available ¹⁵N-enriched nitric acid under mild oxidative cyclization conditions. This makes CAS 33070-47-2 the preferred procurement choice for research groups investigating nucleophilic attack mechanisms at the 3a-position of furazanopyrimidines, NO generation pathways, or heterocyclic rearrangements leading to theophylline and alloxazine derivatives [5].

Scaffold for High-Energy Density Materials (EDMs) with Thermal Stability >290 °C

The dense, nitrogen-rich [1,2,5]oxadiazolo[3,4-d]pyrimidine framework—of which CAS 33070-47-2 is a representative non-oxide precursor—has yielded energetic salts (Na⁺, K⁺, Cs⁺) with thermal decomposition temperatures exceeding 290 °C and insensitivity to impact and friction. Procurement of the non-oxide scaffold is appropriate for energetic materials laboratories seeking synthetic entry to new three-dimensional energetic salts, particularly those pursuing greener nitration methodologies [5].

Cardiovascular Pharmacology Research Within Established Patent Space

The non-oxide scaffold falls within the Markush claim scope of the early pyrimidofuroxan patent family (Cassella AG, 1993) directed to vasodilatory and cardioprotective agents. Research organizations pursuing furazanopyrimidine-based drug discovery for cardiovascular or erectile dysfunction indications must stock CAS 33070-47-2 as both the synthetic gateway to claimed N-oxide active species and as a representative non-oxide comparator for structure-activity studies [5].

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